molecular formula C13H21NO4 B13552014 Tert-butyl2-oxo-6-oxa-9-azaspiro[3.6]decane-9-carboxylate

Tert-butyl2-oxo-6-oxa-9-azaspiro[3.6]decane-9-carboxylate

Cat. No.: B13552014
M. Wt: 255.31 g/mol
InChI Key: NKDUIIIEUXPHNI-UHFFFAOYSA-N
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Description

Tert-butyl 2-oxo-6-oxa-9-azaspiro[36]decane-9-carboxylate is a complex organic compound with a unique spirocyclic structure This compound is characterized by its spiro linkage, which connects two ring systems through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-oxo-6-oxa-9-azaspiro[3.6]decane-9-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of a suitable lactam with tert-butyl chloroformate under basic conditions to introduce the tert-butyl ester group. The reaction conditions often require the use of solvents like dichloromethane and bases such as triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-oxo-6-oxa-9-azaspiro[3.6]decane-9-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.

    Substitution: Nucleophilic substitution reactions can replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity.

Scientific Research Applications

Tert-butyl 2-oxo-6-oxa-9-azaspiro[3.6]decane-9-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.

    Industry: The compound can be used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of tert-butyl 2-oxo-6-oxa-9-azaspiro[3.6]decane-9-carboxylate involves its interaction with specific molecular targets. The compound’s spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. This interaction can influence various biological pathways, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 2-amino-6-oxa-9-azaspiro[3.6]decane-9-carboxylate: This compound has a similar spirocyclic structure but with an amino group instead of an oxo group.

    Tert-butyl 1-oxa-4,9-diazaspiro[5.6]dodecane-9-carboxylate: Another spirocyclic compound with different ring sizes and functional groups.

Uniqueness

Tert-butyl 2-oxo-6-oxa-9-azaspiro[3.6]decane-9-carboxylate stands out due to its specific combination of functional groups and ring structure. This unique arrangement provides distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry.

Biological Activity

Tert-butyl 2-oxo-6-oxa-9-azaspiro[3.6]decane-9-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of fatty acid amide hydrolase (FAAH). This enzyme plays a crucial role in the metabolism of endocannabinoids, which are lipid mediators involved in various physiological processes, including pain sensation, mood regulation, and appetite control. The inhibition of FAAH can lead to increased levels of endocannabinoids, suggesting therapeutic implications for conditions such as chronic pain and anxiety disorders.

Chemical Structure and Properties

The compound features a unique spirocyclic structure characterized by:

  • Tert-butyl group : Enhances lipophilicity and may influence pharmacokinetics.
  • Oxo group : Contributes to its reactivity and potential interactions with biological targets.
  • Azaspiro structure : Provides a scaffold for further chemical modifications.

Chemical Characteristics

PropertyValue
Molecular FormulaC₁₃H₂₁NO₃
Molecular Weight239.31 g/mol
CAS Number1251006-25-3
Purity≥95%

The primary mechanism through which tert-butyl 2-oxo-6-oxa-9-azaspiro[3.6]decane-9-carboxylate exerts its biological activity is through the inhibition of FAAH. This inhibition results in elevated levels of endocannabinoids, which can modulate pain pathways and affect mood regulation. Research indicates that the compound's binding affinity to FAAH is significant, making it a promising candidate for drug development targeting cannabinoid receptors.

Research Findings

Recent studies have focused on the synthesis and biological evaluation of this compound. For instance, various biochemical assays have been employed to determine its efficacy as a FAAH inhibitor:

  • In Vitro Studies : These studies demonstrate that tert-butyl 2-oxo-6-oxa-9-azaspiro[3.6]decane-9-carboxylate effectively inhibits FAAH activity in cell-free systems.
  • Binding Affinity : The compound shows a notable binding affinity to the FAAH enzyme, suggesting its potential as a lead compound for further drug development.

Case Studies

Several case studies have highlighted the therapeutic potential of FAAH inhibitors, including those based on the spirocyclic scaffold:

  • Pain Management : In animal models, compounds similar to tert-butyl 2-oxo-6-oxa-9-azaspiro[3.6]decane-9-carboxylate have shown promise in reducing pain responses by enhancing endocannabinoid signaling.
  • Anxiety Disorders : Preliminary studies suggest that FAAH inhibition may alleviate symptoms associated with anxiety by increasing anandamide levels, an endocannabinoid linked to mood regulation.

Comparative Analysis with Related Compounds

Tert-butyl 2-oxo-6-oxa-9-azaspiro[3.6]decane-9-carboxylate shares structural similarities with other spirocyclic compounds that also act as FAAH inhibitors. The following table summarizes some notable comparisons:

Compound NameStructure TypeKey Features
Tert-butyl 3-oxo-6-oxa-9-azaspiro[4.5]decaneSpirocyclicSimilar azaspiro structure; potential FAAH inhibitor
1-Oxa-8-Azaspiro[4.5]decaneSpirocyclicExhibits FAAH inhibition; different ring size
Tert-butyl 2-(3-(tert-butyl)phenyl)-7-Azaspiro[3.5]nonaneSpirocyclicModulates monoacylglycerol lipase; structural diversity
Tert-butyl 6-Oxo-2-Azaspiro[3.3]heptaneSpirocyclicRelated to FAAH inhibition; different functional groups

Properties

Molecular Formula

C13H21NO4

Molecular Weight

255.31 g/mol

IUPAC Name

tert-butyl 2-oxo-6-oxa-9-azaspiro[3.6]decane-9-carboxylate

InChI

InChI=1S/C13H21NO4/c1-12(2,3)18-11(16)14-4-5-17-9-13(8-14)6-10(15)7-13/h4-9H2,1-3H3

InChI Key

NKDUIIIEUXPHNI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCOCC2(C1)CC(=O)C2

Origin of Product

United States

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